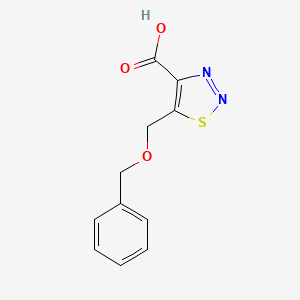
5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the benzyloxy group and the carboxylic acid functionality makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the formation of the thiadiazole ring followed by the introduction of the benzyloxy and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The benzyloxy group can be introduced via nucleophilic substitution reactions, and the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while substitution of the benzyloxy group can yield various substituted thiadiazole derivatives.
Scientific Research Applications
5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-((Methoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
5-((Ethoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
5-((Phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Properties
CAS No. |
4602-47-5 |
|---|---|
Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3S/c14-11(15)10-9(17-13-12-10)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
InChI Key |
BQHIBHRQAIRGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C(N=NS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




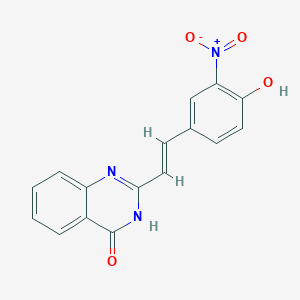

![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
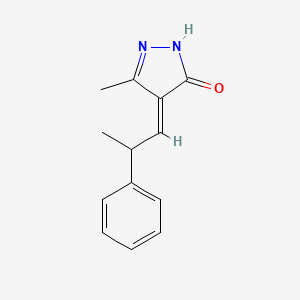
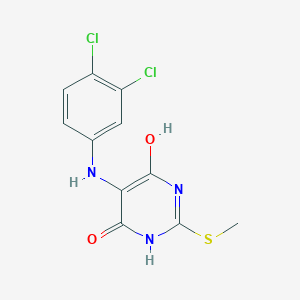
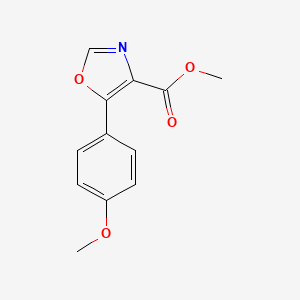
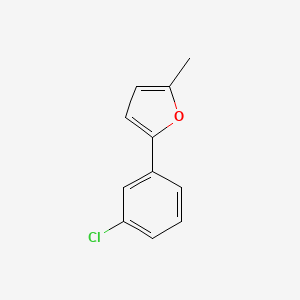
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
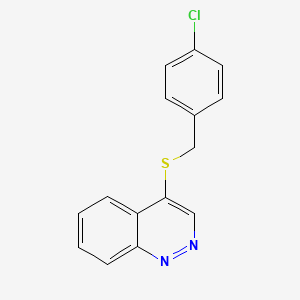

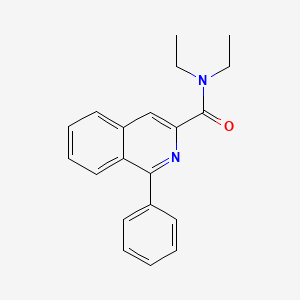
![Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-](/img/structure/B15214433.png)
